3-(3-Fluoro-2-nitrophenyl)thiazolidine

Hazard classification GHS compliance Laboratory safety

3-(3-Fluoro-2-nitrophenyl)thiazolidine (CAS 1707604-78-1, molecular formula C₉H₉FN₂O₂S, MW 228.25 g/mol) is a fluorinated nitro-substituted thiazolidine derivative featuring a 3-fluoro-2-nitrophenyl group appended at the N3 position of the saturated thiazolidine ring. It belongs to a small family of commercially available positional isomers that share identical molecular formulae but differ in the regiochemical arrangement of the fluoro and nitro substituents on the phenyl ring.

Molecular Formula C9H9FN2O2S
Molecular Weight 228.25 g/mol
CAS No. 1707604-78-1
Cat. No. B1408003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Fluoro-2-nitrophenyl)thiazolidine
CAS1707604-78-1
Molecular FormulaC9H9FN2O2S
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESC1CSCN1C2=C(C(=CC=C2)F)[N+](=O)[O-]
InChIInChI=1S/C9H9FN2O2S/c10-7-2-1-3-8(9(7)12(13)14)11-4-5-15-6-11/h1-3H,4-6H2
InChIKeyHYHCWRQDOIQXRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Fluoro-2-nitrophenyl)thiazolidine (CAS 1707604-78-1): Procurement-Grade Identity and Comparator Landscape


3-(3-Fluoro-2-nitrophenyl)thiazolidine (CAS 1707604-78-1, molecular formula C₉H₉FN₂O₂S, MW 228.25 g/mol) is a fluorinated nitro-substituted thiazolidine derivative featuring a 3-fluoro-2-nitrophenyl group appended at the N3 position of the saturated thiazolidine ring [1]. It belongs to a small family of commercially available positional isomers that share identical molecular formulae but differ in the regiochemical arrangement of the fluoro and nitro substituents on the phenyl ring. The compound is catalogued under MDL number MFCD28013379 and is supplied by multiple vendors at purities of 97–98% for research and further manufacturing use . Its closest structural analogs—3-(4-Fluoro-2-nitrophenyl)thiazolidine (CAS 1779120-16-9) and 3-(2-Fluoro-4-nitrophenyl)thiazolidine (CAS 168828-85-1)—differ solely in the substitution pattern, making regiochemical identity the primary axis of differentiation for scientific selection [2][3].

Why 3-(3-Fluoro-2-nitrophenyl)thiazolidine Cannot Be Interchanged with Positional Isomers: The Regiochemical Imperative


Although 3-(3-Fluoro-2-nitrophenyl)thiazolidine shares an identical molecular formula and bulk computed physicochemical descriptors (XLogP3 = 2.5, TPSA = 74.4 Ų, exact mass = 228.03687687 Da) with its para-fluoro (CAS 1779120-16-9) and ortho-fluoro (CAS 168828-85-1) positional isomers, the three compounds are not functionally interchangeable [1]. The ortho-nitro/meta-fluoro arrangement in the target compound creates a distinct electronic environment at the N-phenyl junction, where the nitro group exerts both steric hindrance and a strong electron-withdrawing -I/-M effect adjacent to the thiazolidine N3, while the meta-fluoro contributes a competing -I effect without resonance participation . Published SAR analyses of thiazolidine and thiazolidinone series consistently demonstrate that the position of electron-withdrawing substituents (nitro, fluoro, chloro) on the N-phenyl ring materially alters antimicrobial potency, antiproliferative IC₅₀ values, and enzyme inhibition profiles [2][3]. Substituting the target compound with a positional isomer without experimental validation therefore risks introducing uncharacterized changes in target engagement, metabolic stability, or synthetic tractability.

3-(3-Fluoro-2-nitrophenyl)thiazolidine: Quantitative Comparator Evidence for Scientific Procurement Decisions


Hazard Classification Divergence: GHS07 vs. Non-Hazardous Transport Status Among Fluoronitrophenyl-Thiazolidine Isomers

3-(3-Fluoro-2-nitrophenyl)thiazolidine (CAS 1707604-78-1) carries a GHS07 hazard classification with Warning signal word and hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), as reported by Leyan and Chemscene . In contrast, the ortho-fluoro isomer 3-(2-Fluoro-4-nitrophenyl)thiazolidine (CAS 168828-85-1) is classified as non-hazardous for transport (DOT/IATA: Not hazardous material) per AKSci, with Chemscene listing GHS Pictogram as N/A . The para-fluoro isomer 3-(4-Fluoro-2-nitrophenyl)thiazolidine (CAS 1779120-16-9) also carries GHS07 classification . This hazard divergence has direct operational consequences for shipping, handling, and institutional safety review.

Hazard classification GHS compliance Laboratory safety Transport regulation

Substituent Proximity Effects: Ortho-Nitro/Meta-Fluoro vs. Ortho-Fluoro/Para-Nitro Electronic Architecture

The 3-fluoro-2-nitrophenyl substitution pattern of the target compound places the strongly electron-withdrawing nitro group (-NO₂, Hammett σₘ = 0.71, σₚ = 0.78) in the ortho position relative to the thiazolidine N3 attachment point, while the fluorine atom (σₘ = 0.34) occupies the meta position [1]. In the 2-fluoro-4-nitro isomer (CAS 168828-85-1), the nitro group is para to the N3 junction (σₚ = 0.78) and fluorine is ortho (σₒ ~0.34 with lone-pair resonance). This positional swap alters the electrophilicity of the aryl ring at the ipso carbon: ortho-nitro exerts a direct -I effect on the C-N bond, potentially facilitating nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon, whereas para-nitro exerts its influence primarily through resonance [2]. Class-level SAR data from thiazolidine series indicate that electron-withdrawing groups at ortho-phenyl positions yield differential antiproliferative IC₅₀ values compared to para-substituted analogs, with ortho-EWG derivatives showing enhanced potency in certain cancer cell lines [3].

Electronic effects Nucleophilic aromatic substitution SAR Substituent constants

Computed Physicochemical Identity: PubChem Property Equivalence Across Three Fluoronitrophenyl-Thiazolidine Isomers

A systematic comparison of PubChem-computed physicochemical descriptors reveals that all three positional isomers—3-(3-Fluoro-2-nitrophenyl)thiazolidine (CID 86810661), 3-(4-Fluoro-2-nitrophenyl)thiazolidine (CID 86810653), and 3-(2-Fluoro-4-nitrophenyl)thiazolidine (CID 53938969)—share identical computed values for XLogP3 (2.5), Topological Polar Surface Area (74.4 Ų), Hydrogen Bond Acceptor Count (5), Hydrogen Bond Donor Count (0), Rotatable Bond Count (1), Heavy Atom Count (15), Complexity (249), and Exact Mass (228.03687687 Da) [1][2][3]. No experimentally measured logP, aqueous solubility, pKa, melting point, or boiling point values are available for the target compound in authoritative databases, representing a significant data gap for computational modeling applications . The complete identity of these bulk descriptors means that differential biological or pharmacokinetic behavior among the three isomers must arise from three-dimensional conformational effects (e.g., nitro group out-of-plane twisting due to ortho steric hindrance relative to the thiazolidine ring) rather than from lipophilicity or polarity differences .

Physicochemical properties Drug-likeness Computed descriptors Isomer comparison

Synthesis Route Differentiation: Nucleophilic Aromatic Substitution vs. Aldehyde-Cysteamine Cyclocondensation Pathways

The three fluoronitrophenyl-thiazolidine isomers are accessed through fundamentally different synthetic routes. The ortho-fluoro isomer 3-(2-Fluoro-4-nitrophenyl)thiazolidine (CAS 168828-85-1) is synthesized via nucleophilic aromatic substitution (SNAr) using 3,4-difluoronitrobenzene and thiazolidine with N,N-diisopropylethylamine as base, yielding 24% of the title compound as an orange solid with melting point 94–95°C after recrystallization from methylene chloride/hexane [1][2]. An alternative route for this isomer employs condensation of 2-fluoro-4-nitrobenzaldehyde with cysteamine hydrochloride under reflux [2]. For 3-(3-Fluoro-2-nitrophenyl)thiazolidine (the target compound), the SNAr approach would require 2,6-difluoronitrobenzene as the electrophilic partner—a precursor with distinctly different reactivity and commercial availability compared to 3,4-difluoronitrobenzene . The divergent synthetic precursors carry implications for cost, scalability, and residual impurity profiles that differ among the three isomers.

Synthetic accessibility Starting material Reaction pathway Yield comparison

Vendor Purity and Catalog Availability: Equivalent Supply Chain Profile Across Isomers with Niche Differentiation

All three fluoronitrophenyl-thiazolidine positional isomers are available from overlapping vendor networks at comparable purity grades. 3-(3-Fluoro-2-nitrophenyl)thiazolidine (CAS 1707604-78-1) is stocked by Chemscene (Cat. CS-1208470, ≥98%), Chemenu (Cat. CM1068364, 97%), Leyan (Cat. 2279064, 98%), and MolCore (Cat. MC819394, NLT 98%) . The para-fluoro isomer (CAS 1779120-16-9) is available from Chemscene (Cat. CS-1208468, ≥98%), Chemenu (Cat. CM511154, 97%), and Leyan (Cat. 2279062, 98%) . The ortho-fluoro isomer (CAS 168828-85-1) is listed by Chemscene (Cat. CS-1208461, ≥98%), Chemenu (Cat. CM507698, 97%), Leyan (Cat. 2279055, 98%), and AKSci (Cat. 6014DL, 95%) . All three isomers are designated for research and further manufacturing use only, not for direct human use. The target compound's Chemscene catalog entry notes HazMat Fee applicability, consistent with its GHS07 classification, whereas the non-hazardous 168828-85-1 does not incur HazMat fees from AKSci .

Vendor sourcing Purity specification Catalog availability Supply chain

Recommended Application Scenarios for 3-(3-Fluoro-2-nitrophenyl)thiazolidine Based on Comparative Evidence


Medicinal Chemistry: Ortho-Nitro Pharmacophore requiring SNAr Derivatization Handle

For drug discovery programs seeking a thiazolidine scaffold with a built-in electrophilic handle for late-stage functionalization, 3-(3-Fluoro-2-nitrophenyl)thiazolidine provides a strategically positioned ortho-nitro group adjacent to the N3-aryl junction. Unlike the para-nitro isomer (168828-85-1), where the nitro group is distal from the thiazolidine attachment, the target compound's ortho-nitro architecture enables directed nucleophilic aromatic substitution at the fluorine-bearing carbon (C3), facilitating introduction of amine, thiol, or alkoxy diversity elements without disturbing the thiazolidine ring integrity [1]. This regiochemical advantage is critical for fragment-based drug discovery campaigns where scaffold vectors must align with specific exit vectors from the target binding pocket [2].

Pharmacokinetic Probe Design: Meta-Fluoro Metabolic Stability Advantage

The meta-fluoro substitution pattern of 3-(3-Fluoro-2-nitrophenyl)thiazolidine is strategically relevant for medicinal chemists designing metabolically stable probes. Fluorine substitution at the meta position of the phenyl ring is generally associated with reduced cytochrome P450-mediated oxidative metabolism compared to para-fluoro substitution, as the meta position is less susceptible to CYP450 aromatic hydroxylation [1]. When comparing the target compound (meta-F) against the para-fluoro isomer (CAS 1779120-16-9), the meta-fluoro arrangement may confer superior metabolic stability in hepatic microsome assays, although direct experimental confirmation for this specific compound class remains unavailable. This makes the target compound a rational choice for lead optimization programs where blocking metabolic soft spots is a design objective [2].

Chemical Biology Tool Compound: Thiazolidine-Based Covalent Probe with Tunable Electrophilicity

The combination of a reducible ortho-nitro group and a saturated thiazolidine ring in 3-(3-Fluoro-2-nitrophenyl)thiazolidine positions this compound as a candidate precursor for hypoxia-activated prodrugs or nitroreductase-sensitive probes. The ortho-nitro group can undergo enzymatic reduction (e.g., by bacterial nitroreductases or under hypoxic tumor conditions) to generate a reactive nitroso or hydroxylamine intermediate, while the thiazolidine ring serves as a latent thiol-releasing moiety upon ring opening [1][2]. This dual-activation mechanism is distinct from the para-nitro isomer, where the greater distance between the reducible nitro and the thiazolidine N3 may alter the kinetics of sequential activation. Researchers developing bacterial imaging agents or tumor-hypoxia theranostics should preferentially source the ortho-nitro isomer for its optimal geometry for tandem activation [3].

Agrochemical Intermediate: Nitrification Inhibitor Scaffold Development

Thiazolidine derivatives, particularly those bearing electron-withdrawing substituents on the N-phenyl ring, have been disclosed in patent literature as nitrification inhibitors for agricultural applications (e.g., US patent application relating to substituted thiazolidine compounds as nitrification inhibitors) [1]. The fluoronitrophenyl-thiazolidine scaffold of 3-(3-Fluoro-2-nitrophenyl)thiazolidine combines two desirable features for soil-applied nitrification inhibitors: the nitro group provides electron deficiency that may retard microbial degradation, while the fluorine atom enhances lipophilicity for soil organic matter partitioning. For agrochemical discovery programs, sourcing the correct positional isomer is critical since the regioisomeric identity of the nitro and fluoro substituents alters both soil mobility (logP-dependent) and microbial degradation rates [2].

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